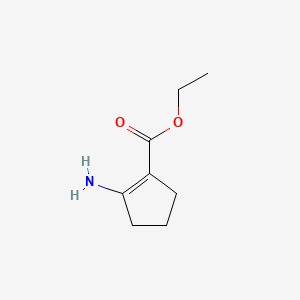

Ethyl 2-amino-1-cyclopentene-1-carboxylate

Description

The exact mass of the compound Ethyl 2-amino-1-cyclopentene-1-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52925. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-amino-1-cyclopentene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-1-cyclopentene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminocyclopentene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEHILPGLKGSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287860 | |

| Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-18-0 | |

| Record name | 7149-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-cyclopent-1-enecarboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-1-cyclopentene-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Versatility of a Cyclic Enaminone

Ethyl 2-amino-1-cyclopentene-1-carboxylate is a cyclic β-enamino ester, a class of compounds renowned for their utility as versatile building blocks in modern organic synthesis. The unique conjugated system of an amine, a double bond, and an ester group provides multiple reactive sites, making it a valuable precursor for the construction of complex molecular architectures, particularly fused heterocyclic systems. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the significant applications of Ethyl 2-amino-1-cyclopentene-1-carboxylate for researchers, scientists, and professionals engaged in drug development. Its ability to serve as a scaffold for generating diverse chemical libraries positions it as a key intermediate in the quest for novel therapeutic agents.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the purification of its derivatives. The key properties of Ethyl 2-amino-1-cyclopentene-1-carboxylate are summarized below.

| Property | Value |

| CAS Number | 7149-18-0 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 57-60 °C |

| Boiling Point | 272.5 °C at 760 mmHg |

| Density | 1.17 g/cm³ |

| Solubility | Soluble in water, chloroform, methanol, and ethanol[1] |

| Refractive Index | 1.529 |

| pKa | (Predicted) |

| LogP | 1.64650 |

Note: Some physical properties are sourced from chemical supplier databases and may have slight variations.

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), protons of the cyclopentene ring, and a broad signal for the amine protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the cyclopentene ring, and the ethyl group carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, and C=C stretching of the alkene.

Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate: An Experimental Protocol

The most common and efficient method for the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate is the reaction of a β-keto ester, ethyl 2-oxocyclopentanecarboxylate, with an amine source. This reaction is a classic example of the formation of an enaminone. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Reaction Scheme:

A straightforward synthesis of the target enaminone.

Materials and Reagents:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Ammonium acetate

-

Toluene

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (1 equivalent).

-

Addition of Reagents: Add ammonium acetate (1.5 equivalents) and toluene (approximately 2 mL per mmol of the keto ester).

-

Azeotropic Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 2-4 hours). Causality Insight: The removal of water drives the equilibrium towards the formation of the enamine product. Ammonium acetate serves as the source of ammonia in this reaction.

-

Reaction Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure Ethyl 2-amino-1-cyclopentene-1-carboxylate as a light yellow crystalline solid.

Self-Validating System: The purity of the final product should be assessed by thin-layer chromatography (TLC) against the starting material and by melting point determination. Further characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure.

Applications in Drug Discovery: A Gateway to Fused Heterocycles

The true value of Ethyl 2-amino-1-cyclopentene-1-carboxylate lies in its role as a versatile synthon for the construction of a wide array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. Its enaminone functionality allows for a variety of cyclization reactions.

Synthesis of Pyridopyrimidines

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties[2][3]. Ethyl 2-amino-1-cyclopentene-1-carboxylate serves as an excellent starting material for the one-pot synthesis of cyclopentapyridopyrimidine derivatives.

Workflow for Pyridopyrimidine Synthesis:

One-pot synthesis of pyridopyrimidines.

In a typical reaction, Ethyl 2-amino-1-cyclopentene-1-carboxylate is condensed with an aromatic aldehyde and a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst like piperidine. This multicomponent reaction proceeds through a cascade of reactions including a Knoevenagel condensation and a Michael addition followed by intramolecular cyclization and tautomerization to yield the fused pyridopyrimidine core. The diversity of commercially available aromatic aldehydes allows for the generation of a large library of novel compounds for biological screening.

Synthesis of Dihydropyrimidinones (DHPMs)

Dihydropyrimidinones and their derivatives are another important class of heterocycles with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The Biginelli reaction is a well-known multicomponent reaction for the synthesis of DHPMs. Enaminones like Ethyl 2-amino-1-cyclopentene-1-carboxylate can be employed in Biginelli-like reactions to produce novel DHPMs[4][5].

The reaction involves the condensation of the enaminone, an aldehyde, and urea or thiourea under acidic conditions. This approach provides access to DHPMs with a fused cyclopentane ring, offering a unique structural motif for drug design.

Conclusion: A Key Building Block for Future Therapies

Ethyl 2-amino-1-cyclopentene-1-carboxylate is more than just a chemical intermediate; it is a powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis and the versatile reactivity of its enaminone scaffold provide an efficient entry point to a rich diversity of heterocyclic compounds. The ability to readily generate libraries of complex molecules with potential biological activity underscores the importance of this compound in modern drug discovery programs. As the demand for novel therapeutic agents continues to grow, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL: [Link])

-

One-pot synthesis of dihydropyrimidinones. a | Download Table. (URL: [Link])

-

Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation. (URL: [Link])

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (URL: [Link])

-

Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. (URL: [Link])

-

Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[4][5][6]-triazolo[4,3-f]pyrimidine derivatives. (URL: [Link])

-

synthesis of pyrimidine derivatives and their anticonvulsant activity. (URL: [Link])

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (URL: [Link])

-

Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (URL: [Link])

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (URL: [Link])

-

(PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (URL: [Link])

-

One-pot synthesis of pyrimidines under solvent-free conditions. (URL: [Link])

-

One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. (URL: [Link])

-

The reactions of different aromatic aldehydes, malononitrile, and ethyl acetoacetate.a. (URL: [Link])

-

2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. (URL: [Link])

- Preparation method of ethyl 2-oxocyclopentylacet

- Process for producing aliph

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (URL: [Link])

-

Malononitrile: A Versatile Active Methylene Group. (URL: [Link])

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. (URL: [Link])

-

Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl. (URL: [Link])

-

Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thorpe-Ziegler Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate Precursors

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate, a valuable β-enamino ester intermediate for the development of novel therapeutics and fine chemicals.[1][2] The core of this synthesis is the Thorpe-Ziegler reaction, a robust and classical method for the formation of cyclic carbon frameworks through the intramolecular condensation of dinitriles.[3][4] This document details the underlying mechanism of the Thorpe-Ziegler cyclization, provides field-tested, step-by-step experimental protocols for the conversion of adiponitrile to the target enamino ester, and offers insights into reaction optimization and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: The Strategic Importance of β-Enamino Esters

β-Enamino esters are highly versatile and attractive synthons in organic synthesis, primarily due to their dual nucleophilic and electrophilic character.[2] This unique reactivity profile makes them indispensable building blocks for the construction of a wide array of bioactive heterocycles, including quinolines, pyridinones, and various alkaloids.[1][2][5] Their derivatives have demonstrated significant potential as antibacterial, anti-inflammatory, anticonvulsant, and antitumor agents.[2]

The Thorpe-Ziegler reaction, an intramolecular variant of the Thorpe reaction discovered by Jocelyn Field Thorpe and later extended by Karl Ziegler, offers an elegant and efficient pathway to cyclic enamines from readily available α,ω-dinitriles.[3][6][7] This guide focuses on the application of this reaction to synthesize Ethyl 2-amino-1-cyclopentene-1-carboxylate, a key precursor for five-membered ring systems, via a logical, multi-stage process.

The Thorpe-Ziegler Reaction: A Mechanistic Perspective

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile that ultimately yields a cyclic α-cyano enamine.[4] The reaction is conceptually related to the Dieckmann condensation, which involves diesters instead of dinitriles.[3][8] The driving force for the reaction is the formation of a stable, conjugated enamine system.[6]

Core Causal Mechanism

The classical mechanism proceeds through a stepwise ionic process initiated by a strong, non-nucleophilic base.[6]

-

Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups of the dinitrile precursor (e.g., adiponitrile), generating a resonance-stabilized carbanion. The choice of base is critical; sterically hindered, non-nucleophilic bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) are preferred to prevent competing side reactions.[6]

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This step is the key ring-forming event, leading to a cyclic imine anion.[9] High-dilution conditions are often employed here to favor this intramolecular pathway over intermolecular polymerization.[6]

-

Proton Transfer & Tautomerization: The reaction is quenched, protonating the imine nitrogen. The resulting cyclic α-cyano imine intermediate is unstable and rapidly tautomerizes to the more thermodynamically stable, conjugated β-enaminonitrile.[6][10] Spectroscopic studies have confirmed that the enamine tautomer is the predominant isolated product.[6]

Stage 1: Thorpe-Ziegler Cyclization of Adiponitrile

This stage focuses on the core ring-forming reaction to produce the enaminonitrile intermediate. Adiponitrile is a commodity chemical, often produced industrially via the nickel-catalyzed hydrocyanation of butadiene. [11] Experimental Protocol:

-

Materials & Equipment:

-

Adiponitrile (99%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene

-

Isopropanol (for quenching)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Preparation: Under a nitrogen atmosphere, wash sodium hydride (1.1 eq) with anhydrous hexane to remove mineral oil, then suspend it in anhydrous toluene (to achieve a final adiponitrile concentration of ~0.1 M). Causality: High dilution is crucial to minimize intermolecular polymerization and maximize the yield of the desired five-membered ring. [6][12] 2. Initiation: Heat the stirred suspension to reflux (~110 °C).

-

Addition: Add a solution of adiponitrile (1.0 eq) in anhydrous toluene dropwise to the refluxing NaH suspension over 4-6 hours using an addition funnel. Causality: Slow addition maintains the high-dilution condition and controls the exothermic nature of the deprotonation.

-

Reaction: After the addition is complete, maintain the reflux for an additional 2-3 hours to ensure complete cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess NaH by the slow, dropwise addition of isopropanol until gas evolution ceases.

-

Pour the mixture into water and separate the organic layer.

-

Extract the aqueous layer twice with toluene.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, 2-amino-1-cyclopentene-1-carbonitrile, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

-

Stage 2 & 3: Conversion of Enaminonitrile to Ethyl Ester

The nitrile group of the intermediate is converted to the target ethyl ester via a two-step hydrolysis and esterification sequence. This classic approach ensures clean conversion and high purity.

Experimental Protocol:

-

Materials & Equipment:

-

2-Amino-1-cyclopentene-1-carbonitrile (from Stage 1)

-

Sulfuric acid (concentrated, 98%)

-

Ethanol (anhydrous)

-

Sodium carbonate

-

Ethyl acetate

-

Standard glassware for reflux, extraction, and purification

-

-

Procedure:

-

Hydrolysis:

-

To a solution of the enaminonitrile (1.0 eq) in water, add concentrated sulfuric acid (2.0 eq) cautiously while cooling in an ice bath.

-

Heat the mixture to reflux for 8-12 hours until TLC or HPLC analysis indicates complete conversion of the nitrile to the carboxylic acid.

-

Cool the reaction mixture and neutralize carefully with a saturated solution of sodium carbonate until the pH is ~7-8, at which point the amino acid may precipitate.

-

Isolate the crude 2-amino-1-cyclopentene-1-carboxylic acid by filtration.

-

-

Esterification (Fischer):

-

Suspend the crude amino acid in anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 4-6 hours, monitoring for the formation of the ester by TLC.

-

Cool the solution and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid.

-

Wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

-

Purification: The final product, Ethyl 2-amino-1-cyclopentene-1-carboxylate, can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

-

Data Summary and Troubleshooting

Effective synthesis requires an understanding of key parameters and potential challenges.

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Stage 1: Cyclization | Stage 2/3: Hydrolysis & Esterification | Rationale |

| Key Reagent | Sodium Hydride (NaH) | Sulfuric Acid (H₂SO₄) | Strong, non-nucleophilic base for cyclization; strong acid catalyst for hydrolysis/esterification. |

| Solvent | Anhydrous Toluene | Water / Anhydrous Ethanol | High-boiling aprotic solvent for cyclization; protic solvents for hydrolysis and esterification. |

| Temperature | ~110 °C (Reflux) | ~80-100 °C (Reflux) | Sufficient thermal energy to overcome activation barriers for C-C bond formation and hydrolysis. |

| Concentration | High Dilution (~0.1 M) | Higher Concentration | High dilution favors intramolecular cyclization; subsequent steps are not prone to polymerization. |

| Expected Yield | 70-85% | 75-90% (over two steps) | Yields are dependent on strict adherence to anhydrous and high-dilution conditions in Stage 1. |

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Stage 1 | 1. Intermolecular polymerization. 2. Incomplete reaction. 3. Wet reagents/solvent. | 1. Ensure slow, dropwise addition of adiponitrile; increase solvent volume to ensure high dilution. 2. Increase reflux time; confirm base activity. 3. Use freshly dried solvents and handle NaH under inert atmosphere. |

| Formation of Byproducts | Competing side reactions (e.g., elimination). | Use a less nucleophilic, more sterically hindered base like LHMDS or KHMDS. |

| Incomplete Hydrolysis | Insufficient reaction time or acid concentration. | Increase reflux time; monitor reaction by TLC/HPLC until starting material is consumed. |

| Low Yield in Esterification | Equilibrium not driven to products. | Use a large excess of ethanol; consider using a Dean-Stark trap to remove water if starting with wet acid. |

References

-

L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

-

Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

-

ACG Publications. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]

-

SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

- Merck & Co. (n.d.). Thorpe Reaction. The Merck Index Online.

-

MDPI. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules. Retrieved from [Link]

-

ACG Publications. (2012, July 20). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications. Retrieved from [Link]

-

Al-Zaytoonah University of Jordan. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Intramolecular reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Adiponitrile. Retrieved from [Link]

Sources

- 1. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]

- 2. acgpubs.org [acgpubs.org]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. Adiponitrile - Wikipedia [en.wikipedia.org]

- 12. Intramolecular reaction - Wikipedia [en.wikipedia.org]

The Emergence of Ethyl 2-amino-1-cyclopentene-1-carboxylate as a Strategic Building Block in Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has revolutionized modern drug discovery by offering a novel modality to eliminate disease-causing proteins. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are meticulously assembled from distinct chemical building blocks. This guide delves into the strategic utility of Ethyl 2-amino-1-cyclopentene-1-carboxylate, a bifunctional cyclic scaffold increasingly recognized for its potential in constructing sophisticated protein degraders. We will explore its chemical attributes, synthetic versatility, and its role in the rational design of linkers that are pivotal to the efficacy of PROTACs. This document serves as a technical resource, providing field-proven insights and detailed methodologies for the incorporation of this promising building block into next-generation protein degradation platforms.

Introduction: The Imperative for Advanced Building Blocks in Protein Degradation

The paradigm of targeted protein degradation hinges on the design of molecules that can hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). PROTACs, the most prominent class of protein degraders, are composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two.[1] The linker is not merely a passive spacer; its length, rigidity, polarity, and conformational preferences are critical determinants of the ternary complex formation between the POI and the E3 ligase, which is a prerequisite for successful ubiquitination and subsequent degradation.[]

The growing sophistication of TPD has spurred a demand for novel chemical building blocks that offer greater control over the physicochemical and pharmacological properties of the degrader. Rigid and semi-rigid cyclic structures are of particular interest as they can pre-organize the linker into a conformation conducive to productive ternary complex formation, potentially improving potency and selectivity.[3] It is within this context that Ethyl 2-amino-1-cyclopentene-1-carboxylate has emerged as a valuable scaffold, now classified by chemical suppliers like CP Lab Safety as a "Protein Degrader Building Block".[4]

This guide will provide a comprehensive overview of the chemical properties, synthesis, and strategic application of Ethyl 2-amino-1-cyclopentene-1-carboxylate in the design and synthesis of protein degraders.

Physicochemical Properties and Synthesis of the Core Scaffold

Ethyl 2-amino-1-cyclopentene-1-carboxylate is a crystalline solid with the molecular formula C8H13NO2.[5] Its structure features a five-membered ring containing a conjugated enamine system, an ethyl ester, and a secondary amine. This unique combination of functional groups provides two orthogonal points for chemical modification, making it an ideal bifunctional building block.

| Property | Value |

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| CAS Number | 7149-18-0 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in most organic solvents |

The synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate can be achieved through several routes, with the Thorpe-Ziegler reaction being a prominent method for constructing the cyclopentene ring system.[6] This intramolecular condensation of a dinitrile, followed by hydrolysis and subsequent functionalization, provides an efficient pathway to the core scaffold. A common precursor for this building block is Ethyl 2-oxocyclopentane-1-carboxylate.[6]

Strategic Application in Protein Degrader Design: A Bifunctional Linker Component

The inherent bifunctionality of Ethyl 2-amino-1-cyclopentene-1-carboxylate allows for its seamless integration into the modular synthesis of PROTACs. The amino group provides a nucleophilic handle for attachment to an electrophilic linker component or direct coupling to a carboxylic acid-bearing warhead or E3 ligase ligand. Conversely, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to an amine-functionalized component.

The cyclopentene ring imparts a degree of rigidity to the linker, which can be advantageous in several ways:

-

Conformational Constraint: A more rigid linker can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher degradation efficiency.

-

Improved Selectivity: By restricting the conformational space available to the PROTAC, a rigid linker can favor the formation of a ternary complex with the desired POI over off-target proteins.

-

Enhanced Physicochemical Properties: The incorporation of cyclic scaffolds can influence a PROTAC's solubility, permeability, and metabolic stability.

The enamine moiety within the scaffold also presents unique chemical properties that can be exploited in advanced linker design.

Workflow for Incorporating the Cyclopentene Building Block

The following diagram illustrates a generalized workflow for incorporating Ethyl 2-amino-1-cyclopentene-1-carboxylate into a PROTAC.

Sources

- 1. US20060167102A1 - Compositions comprising cyclopentane derivatives and their use - Google Patents [patents.google.com]

- 3. enamine.net [enamine.net]

- 4. DEL-compatible scaffolds - Enamine [enamine.net]

- 5. Bifunctional Heterocyclic Scaffolds - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to the Applications of Ethyl 2-amino-1-cyclopentene-1-carboxylate in Organic Synthesis

Abstract

Ethyl 2-amino-1-cyclopentene-1-carboxylate, a cyclic enamine, has emerged as a highly versatile and valuable scaffold in the field of organic synthesis. Its unique structural features, combining a nucleophilic enamine moiety with an electron-withdrawing ester group on a cyclopentene ring, provide a rich platform for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and key applications of this compound, with a particular focus on its utility in the construction of fused heterocyclic systems of significant medicinal and biological interest. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its role in the synthesis of novel chemical entities for drug discovery and development.

Introduction: Unveiling a Privileged Scaffold

Ethyl 2-amino-1-cyclopentene-1-carboxylate is a five-membered cyclic β-enamino ester that has garnered considerable attention as a versatile precursor in organic synthesis. The inherent reactivity of the enamine functionality, characterized by its nucleophilic α-carbon and the nitrogen atom, allows for a wide range of chemical transformations. The presence of the conjugated ester group modulates this reactivity and provides a handle for further functionalization. This combination of features makes it an ideal starting material for the synthesis of various carbocyclic and heterocyclic compounds, particularly those containing fused ring systems.

The principal synthetic route to Ethyl 2-amino-1-cyclopentene-1-carboxylate and its derivatives is the Thorpe-Ziegler reaction . This intramolecular cyclization of a dinitrile, followed by hydrolysis and tautomerization, provides an efficient means to construct the cyclopentene ring system. The reaction proceeds via the formation of a cyclic enaminonitrile, which is then converted to the corresponding β-enamino ester.

Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate: The Thorpe-Ziegler Approach

The Thorpe-Ziegler reaction is a powerful C-C bond-forming reaction that is conceptually related to the Dieckmann condensation.[1] It involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine. Subsequent hydrolysis of the nitrile and enamine functionalities can lead to the formation of a cyclic ketone. In the context of our target molecule, a modified approach is employed to yield the stable enamino ester.

The classical mechanism involves the deprotonation of an α-carbon to a nitrile group by a strong base, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation and tautomerization then yield the more stable enamine.

Visualizing the Thorpe-Ziegler Reaction:

Caption: Generalized workflow of the Thorpe-Ziegler reaction for the synthesis of cyclic enamines.

Key Applications in the Synthesis of Fused Heterocycles

The true synthetic utility of Ethyl 2-amino-1-cyclopentene-1-carboxylate lies in its ability to serve as a versatile precursor for the construction of a variety of fused heterocyclic systems. The enamine moiety provides two nucleophilic centers (the α-carbon and the nitrogen atom) that can react with various electrophiles, leading to the formation of new rings.

Synthesis of Fused Pyrimidines: Accessing the Cyclopenta[d]pyrimidine Core

Fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Ethyl 2-amino-1-cyclopentene-1-carboxylate is an excellent starting material for the synthesis of the cyclopenta[d]pyrimidine scaffold.

This transformation can be achieved through a one-pot, three-component reaction involving cyclopentanone, an aromatic aldehyde, and guanidine hydrochloride.[4] In this reaction, the enamine acts as a key intermediate that undergoes condensation with the aldehyde and subsequent cyclization with guanidine to form the fused pyrimidine ring.

| Step | Procedure | Reagents & Conditions | Observations |

| 1 | To a solution of cyclopentanone (1 mmol) and an aromatic aldehyde (2 mmol) in ethanol (20 mL), add guanidine hydrochloride (1 mmol). | Cyclopentanone, Aromatic aldehyde, Guanidine hydrochloride, Ethanol | The mixture is stirred at room temperature. |

| 2 | Add a catalytic amount of a base (e.g., sodium methoxide) to the mixture. | Sodium methoxide (catalyst) | The reaction is initiated. |

| 3 | Reflux the reaction mixture for 4-6 hours. | Heat | The reaction progresses towards completion. |

| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC analysis | Disappearance of starting materials indicates reaction completion. |

| 5 | After completion, cool the reaction mixture to room temperature. | Cooling | A solid product may precipitate. |

| 6 | Filter the precipitated solid and wash with cold ethanol. | Filtration, Cold ethanol | To isolate the crude product. |

| 7 | Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyrimidine derivative. | Recrystallization | To obtain the purified product. |

Visualizing the Cyclopenta[d]pyrimidine Synthesis:

Sources

enamine tautomerism in Ethyl 2-amino-1-cyclopentene-1-carboxylate

An In-Depth Technical Guide to the Enamine Tautomerism of Ethyl 2-amino-1-cyclopentene-1-carboxylate

Foreword: Beyond Static Structures

In the realm of organic chemistry, we often depict molecules as single, static structures. Yet, the reality is far more dynamic. Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept that governs the reactivity, stability, and function of countless molecules. Among these, the imine-enamine tautomerism is a cornerstone of both classical synthesis and modern aminocatalysis.[1]

This guide provides an in-depth exploration of this phenomenon through the lens of a specific, highly illustrative molecule: Ethyl 2-amino-1-cyclopentene-1-carboxylate. This compound is not merely an academic curiosity; it is a versatile synthetic intermediate whose utility is intrinsically linked to its overwhelming preference for the enamine tautomeric form.[2][3] We will dissect the underlying principles that govern its stability, the synthetic pathways that exploit this preference, and the analytical methodologies required to characterize its structure. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of enamine chemistry.

The Synthetic Imperative: Why the Enamine Forms and Dominates

The very synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate is a testament to the principles of enamine stability. The most direct and common laboratory synthesis involves the condensation reaction between a β-ketoester, Ethyl 2-oxocyclopentanecarboxylate, and an amine source like ammonia.[4]

The causality behind this transformation is critical. The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration.[5] While an imine could theoretically form, the presence of an α-proton allows for a rapid tautomerization to the significantly more stable enamine.

Figure 1: General workflow for the synthesis of the target enamine.

This synthetic outcome is not accidental; it is driven by thermodynamics. The resulting enamine structure possesses a highly stabilized π-conjugated system where the nitrogen lone pair, the C=C double bond, and the C=O of the ester group are all in resonance. This delocalization of electron density significantly lowers the overall energy of the molecule, making the enamine tautomer the overwhelmingly favored species at equilibrium.

A related and powerful synthetic method for creating cyclic enamines is the Thorpe-Ziegler reaction.[6] This intramolecular condensation of a dinitrile, such as adiponitrile, uses a strong base to generate a cyclic β-enaminonitrile, 2-amino-1-cyclopentene-1-carbonitrile.[7][8][9] This precursor is a close structural analog and further highlights how fundamental reaction mechanisms are predisposed to forming these stable, conjugated enamine rings.

The Tautomeric Equilibrium: A Lopsided Balance

For Ethyl 2-amino-1-cyclopentene-1-carboxylate, the tautomeric equilibrium lies heavily in favor of the enamine form over its corresponding imine tautomer, Ethyl 2-iminocyclopentane-1-carboxylate.

Figure 2: The enamine-imine tautomeric equilibrium.

The energetic preference for the enamine can be attributed to several factors:

-

π-Conjugation: As mentioned, the N-C=C-C=O system allows for extensive electron delocalization, a classic stabilizing feature in organic chemistry.

-

Intramolecular Hydrogen Bonding: The geometry of the molecule allows for the formation of a six-membered pseudo-ring through a hydrogen bond between one of the N-H protons and the carbonyl oxygen of the ester. This further stabilizes the enamine tautomer.

-

Ring Strain: Computational studies on similar systems have shown that ring size influences the stability of enamine tautomers.[10][11] For five- and six-membered rings, the enamine form is generally favored.

Environmental Influence: The Role of the Solvent

While the enamine is intrinsically more stable, the position of the equilibrium can be subtly influenced by the solvent environment. The general principle is that polar, protic solvents can solvate and stabilize the more polar imine tautomer to a greater extent than they can the enamine.[12][13]

-

Aprotic Solvents (e.g., Chloroform, Toluene): In these environments, the intrinsic stability of the enamine dominates almost exclusively.

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize the C=N bond of the imine and the lone pair on the imine nitrogen, slightly shifting the equilibrium. However, even in these solvents, the enamine form of Ethyl 2-amino-1-cyclopentene-1-carboxylate remains the major species due to its powerful internal stabilization.

Analytical Characterization: A Self-Validating System

Confirming the dominance of the enamine tautomer and quantifying the equilibrium requires a robust analytical approach. Spectroscopic methods provide a direct window into the molecular structure.

Data Presentation: Spectroscopic Fingerprints

The following table summarizes the expected analytical data for the dominant enamine tautomer. The absence or near-absence of signals corresponding to the imine form is a key validation of the system's stability.

| Parameter | Expected Observation for Enamine Tautomer | Rationale / Contrast with Imine |

| ¹H NMR | δ ~4.5-5.5 ppm (broad s, 2H): NH₂ protons. δ ~4.1 ppm (q, 2H): OCH₂CH₃ protons. δ ~2.4-2.7 ppm (m, 4H): Allylic CH₂ protons. δ ~1.8 ppm (m, 2H): Cyclopentene CH₂. δ ~1.2 ppm (t, 3H): OCH₂CH₃ protons. | The key diagnostic signal is the absence of a proton on the α-carbon (C1). The imine tautomer would show a distinct CH signal adjacent to the ester. The vinyl proton is absent due to tetrasubstitution. |

| ¹³C NMR | δ ~169 ppm: Ester C=O. δ ~160 ppm: C-NH₂. δ ~95 ppm: =C-COOEt. δ ~59 ppm: OC | The imine would feature a characteristic C=N signal further downfield (δ > 170 ppm) and would lack the two sp² signals for the C=C bond in the enamine. |

| IR Spectroscopy | 3300-3500 cm⁻¹ (two bands): N-H stretching. ~1650 cm⁻¹: C=O stretching (lowered due to conjugation). ~1600 cm⁻¹: C=C stretching. | The imine would show a sharp C=N stretch around 1640-1690 cm⁻¹ and would lack the distinct N-H stretching bands of a primary amine. |

Note: Exact chemical shifts (δ) and frequencies can vary based on solvent and concentration.

Experimental Protocols

Trustworthiness in science is built on reproducible methodologies. The following protocols provide detailed, step-by-step instructions for the synthesis and analysis of the target compound.

Protocol 1: Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate

This protocol is based on the established condensation reaction of a β-ketoester with an amine.[4]

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

Toluene

-

Glacial acetic acid (catalytic amount)

-

Dean-Stark apparatus

-

Standard glassware for reflux and workup

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add Ethyl 2-oxocyclopentanecarboxylate (1.0 eq), ammonium acetate (2.0 eq), and toluene (approx. 0.5 M concentration). Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds. Monitor the reaction by TLC (thin-layer chromatography) until the starting β-ketoester is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a light yellow solid or oil[14], can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using NMR and IR spectroscopy as detailed in the section above.

Protocol 2: ¹H NMR Analysis of Tautomeric Equilibrium in Different Solvents

This protocol provides a framework for investigating the (minor) influence of solvent polarity on the tautomeric ratio.

Materials:

-

Purified Ethyl 2-amino-1-cyclopentene-1-carboxylate

-

Deuterated chloroform (CDCl₃)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare two separate NMR samples. For each, dissolve ~10-15 mg of the purified compound in ~0.6 mL of the chosen deuterated solvent (one in CDCl₃, one in DMSO-d₆). Ensure the solid is fully dissolved.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedure for the ¹H nucleus.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

-

Analysis:

-

Identify Key Signals: In both spectra, identify the characteristic signals for the enamine tautomer (e.g., the broad NH₂ signal).

-

Search for Imine Signals: Carefully examine the baseline for any minor signals that could correspond to the imine tautomer (e.g., a peak corresponding to a proton on the α-carbon).

-

Quantification (if applicable): If any signals for the imine tautomer are observable and well-resolved, integrate the area of a characteristic imine signal and a characteristic enamine signal. The ratio of these integrals corresponds to the tautomeric ratio in that solvent.

-

Observation: It is expected that in both solvents, the enamine will be >99% of the observed species, but the chemical shift of the NH protons will be significantly different, appearing further downfield in the hydrogen-bond-accepting DMSO-d₆. This shift itself is evidence of the molecule's interaction with the solvent environment.

-

Conclusion

Ethyl 2-amino-1-cyclopentene-1-carboxylate serves as an exemplary model for understanding enamine tautomerism. Its synthesis is a direct consequence of the thermodynamic drive towards a highly stable, conjugated system. The resulting enamine is so heavily favored at equilibrium that its imine counterpart is often spectroscopically invisible under standard conditions. This inherent stability is not a limitation but a feature, making it a reliable and predictable building block for the synthesis of more complex molecules in pharmaceutical and materials science. By understanding the causality behind its formation and stability, and by employing robust analytical protocols for its characterization, researchers can confidently leverage the unique chemistry of this and related enamine systems.

References

-

ResearchGate. Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. Available from: [Link][10]

-

Bulgarian Chemical Communications. Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Available from: [Link][11]

-

Nature. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Available from: [Link][1]

-

ACS Publications. Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. Available from: [Link][12]

-

Master Organic Chemistry. Enamines. Available from: [Link][5]

-

ResearchGate. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link][4]

Sources

- 1. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. 2-Amino-1-cyclopentene-1-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

antimicrobial activity of Ethyl 2-amino-1-cyclopentene-1-carboxylate derivatives

An In-Depth Technical Guide to the Antimicrobial Activity of Ethyl 2-amino-1-cyclopentene-1-carboxylate Derivatives

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical scaffolds capable of combating multi-drug resistant (MDR) pathogens.[1] Ethyl 2-amino-1-cyclopentene-1-carboxylate and its derivatives represent a promising class of compounds, built upon a versatile and synthetically accessible cyclopentane core. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, antimicrobial evaluation, structure-activity relationships (SAR), and potential mechanisms of action of these derivatives. By synthesizing current research and providing detailed experimental protocols, this document aims to serve as a foundational resource for advancing this chemical class from early-stage discovery toward lead optimization and preclinical development.

The Imperative for Novel Antimicrobial Scaffolds

For nearly a century, antibiotics have been a cornerstone of modern medicine, dramatically reducing morbidity and mortality from infectious diseases.[2] However, the relentless evolutionary capacity of microbes, coupled with the overuse and misuse of existing drugs, has led to the emergence of the post-antibiotic era, where common infections could once again become lethal.[1][2] The discovery of new antibiotics is crucial to managing this global health crisis.[1] Heterocyclic compounds, particularly those containing nitrogen and oxygen, have historically been a rich source of antimicrobial agents. The ethyl 2-amino-1-cyclopentene-1-carboxylate scaffold, featuring a reactive enamine system, offers a unique and synthetically tractable starting point for the development of a new generation of antimicrobial agents.

Synthesis and Chemical Derivatization

The core scaffold of ethyl 2-amino-1-cyclopentene-1-carboxylate is typically derived from the reaction of ethyl 2-oxocyclopentane-1-carboxylate with an amine source. The true value of this scaffold lies in its potential for derivatization, allowing for the systematic modification of its physicochemical properties to enhance antimicrobial potency and selectivity.

General Synthetic Strategy

A common and efficient method involves the reaction of a β-keto ester, such as ethyl 2-oxocyclopentane-1-carboxylate, with various primary or secondary amines.[3] This reaction proceeds under mild conditions and allows for the introduction of diverse functional groups, which is critical for building a chemical library for SAR studies. The enamine moiety formed is a key structural feature that can be further modified.

Caption: General workflow for the synthesis of enamine derivatives.

Detailed Experimental Protocol: Synthesis of an Enamine Derivative

This protocol is a representative example adapted from methodologies used for synthesizing related cyclopentanone derivatives.[3]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-oxocyclopentane-1-carboxylate (10 mmol) in 30 mL of absolute ethanol.

-

Reaction Initiation: To the stirred solution, add the desired amine (e.g., ethane-1,2-diamine, 5 mmol for a 2:1 reaction) dropwise at room temperature. The choice of a 2:1 molar ratio of keto-ester to diamine is often used to produce bis-enamine structures.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Product Isolation: After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final pure derivative.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry (MS).[3]

Evaluation of Antimicrobial Activity

A systematic evaluation of antimicrobial activity is essential to identify promising derivatives and establish a quantitative basis for SAR. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the synthesized derivative in Dimethyl Sulfoxide (DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using MHB to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration does not exceed 1%, as it can inhibit microbial growth.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin, Ampicillin).[4][5]

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Spectrum of Activity Data

While data for ethyl 2-amino-1-cyclopentene-1-carboxylate derivatives is emerging, we can examine data from structurally related cyclopentenones to illustrate how results are presented. Derivatives containing aryl amines have shown significant activity against Gram-positive bacteria, including resistant strains.[6]

| Compound Class | Derivative Type | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | Reference |

| Cyclopentenones | Aryl Amine Analog | 3.91 - 7.81 | 0.976 | 3.91 | [6] |

| Cyclopentenones | Oxime Ether Derivative | >62.5 | 0.976 | 3.91 | [6] |

This table presents data for structurally related trans-4,5-diamino-cyclopent-2-enones to demonstrate data formatting and highlight the potential of the cyclopentane scaffold.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For cyclopentene-based antimicrobials, several key structural features appear to govern their potency.

-

The Enone/Enamine System: The conjugated system is critical for activity. Studies on related cyclopentenones have shown that reduction of the enone system leads to a loss of antibacterial activity, highlighting its importance as a potential Michael acceptor or for specific receptor interactions.[6]

-

Substituents on the Amino Group: The nature of the substituent on the C2-amino group significantly impacts activity. Introducing aromatic or heterocyclic rings can enhance potency, likely through increased interaction with biological targets or by altering the compound's lipophilicity, thereby improving cell penetration.[6]

-

Lipophilicity and Chain Length: For many antimicrobial classes, including alkyl amines, an optimal lipophilicity is required for activity. Compounds with an alkyl chain length of 11 to 15 carbons often show the highest potency, suggesting that membrane interaction is a key part of their mechanism.[7] This principle can be applied to derivatization strategies for the cyclopentene scaffold.

Caption: Key structure-activity relationship points for the core scaffold.

Potential Mechanisms of Action (MoA)

While the precise molecular targets of ethyl 2-amino-1-cyclopentene-1-carboxylate derivatives are still under investigation, insights can be drawn from related antimicrobial agents.

-

Enzyme Inhibition: Many amino acid-based antimicrobials function by mimicking natural substrates and inhibiting essential microbial enzymes. For example, the related compound cispentacin, an antifungal agent, targets isoleucyl-tRNA synthetase.[8] It is plausible that derivatives of ethyl 2-amino-1-cyclopentene-1-carboxylate could inhibit enzymes involved in cell wall synthesis, protein synthesis, or metabolic pathways.

-

Membrane Disruption: The lipophilic nature of certain derivatives suggests a potential interaction with the bacterial cell membrane. As with alkyl amines, these compounds could intercalate into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and cell death.[7]

-

Michael Addition: The electrophilic nature of the enamine or a related enone system could allow for covalent modification of biological nucleophiles, such as cysteine residues in essential enzymes, leading to irreversible inhibition.[6]

Future Perspectives and Drug Development

The ethyl 2-amino-1-cyclopentene-1-carboxylate scaffold is a promising platform for antimicrobial drug discovery. However, several challenges must be addressed to advance these compounds to the clinic.

-

Lead Optimization: Promising initial hits must undergo rigorous optimization to improve potency against clinically relevant pathogens, enhance metabolic stability, and reduce potential toxicity.[9]

-

Overcoming Resistance: As with any new antimicrobial class, understanding and overcoming potential resistance mechanisms is crucial. This includes investigating their susceptibility to efflux pumps and drug-modifying enzymes.[2]

-

Advanced Drug Delivery: For compounds with suboptimal pharmacokinetic properties, novel drug delivery systems, such as nanoparticle formulations, could be explored to improve bioavailability and target site accumulation.[10]

-

Computational Approaches: The use of machine learning and in silico screening can accelerate the discovery process by predicting the activity of virtual compounds, allowing synthetic efforts to be focused on the most promising candidates.[2]

Conclusion

Derivatives of ethyl 2-amino-1-cyclopentene-1-carboxylate represent a valuable and underexplored chemical space in the search for new antimicrobial agents. Their synthetic tractability, coupled with the demonstrated potency of structurally related compounds against resistant bacteria, provides a strong rationale for their continued investigation. Through systematic derivatization, comprehensive biological evaluation, and detailed mechanistic studies, this scaffold holds the potential to yield novel drug candidates capable of addressing the critical threat of antimicrobial resistance.

References

-

Alqalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]

-

Chemistry & Medicinal Chemistry. (n.d.). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PMC - NIH. [Link]

-

Molecules. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Chemical Reviews. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH. [Link]

-

Molecules. (n.d.). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

-

Inorganics. (n.d.). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]

-

Marmara Pharmaceutical Journal. (2023). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. PMC - NIH. [Link]

-

Tetrahedron. (n.d.). 7149-18-0 | Ethyl 2-amino-1-cyclopentene-1-carboxylate. Retrieved from [Link]

-

Molecules. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. PMC - NIH. [Link]

-

Antimicrobial Agents and Chemotherapy. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PMC. [Link]

-

Current Opinion in Microbiology. (n.d.). Editorial Overview: Recent Advances in Antimicrobial Drug Discovery and Resistance. NIH. [Link]

-

Antibiotics. (n.d.). Special Issue : Recent Advances in Antimicrobial Drug Discovery, 2nd Edition. MDPI. [Link]

-

Progress in Medicinal Chemistry. (n.d.). Recent advances in the chemistry and biology of carbapenem antibiotics. PubMed. [Link]

-

Pharmaceutics. (n.d.). Recent Advances in Pharmaceutical Approaches of Antimicrobial Agents for Selective Delivery in Various Administration Routes. MDPI. [Link]

-

MedChemComm. (n.d.). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. NIH. [Link]

-

Molecules. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. [Link]

-

Molecules. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]/htm)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Editorial Overview: Recent Advances in Antimicrobial Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the chemistry and biology of carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Use of Ethyl 2-amino-1-cyclopentene-1-carboxylate for the Synthesis of Novel Pyridopyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridopyrimidines represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of biological activities including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2][3] The strategic construction of this fused heterocyclic system is paramount for the development of novel therapeutics. This application note provides an in-depth guide on the utilization of Ethyl 2-amino-1-cyclopentene-1-carboxylate, a versatile five-carbon synthon, for the efficient synthesis of cyclopentane-fused pyridopyrimidines. We will explore the core chemical principles, present detailed, field-proven protocols, and discuss the mechanistic underpinnings of key synthetic transformations, offering researchers a robust framework for innovation in drug discovery.

Introduction: The Privileged Pyridopyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine core, a rigid, nitrogen-rich heterocyclic system that has proven to be a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, including kinases, polymerases, and other enzymes crucial in cellular signaling pathways.[4][5] Consequently, pyridopyrimidine derivatives have been successfully developed into blockbuster drugs, such as the CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer.[5]

The synthetic challenge lies in the efficient and modular construction of this scaffold. Ethyl 2-amino-1-cyclopentene-1-carboxylate emerges as an ideal starting material for building the pyridine portion of the molecule, specifically for creating tetracyclic systems where a cyclopentane ring is fused to the pyridine. Its utility stems from two key features:

-

The Enamine System: The vinylogous amine (enamine) provides a nucleophilic carbon center poised for reaction with electrophiles, initiating the cyclization cascade.

-

The Ethyl Carboxylate Group: This ester functionality acts as an activating group and offers a handle for post-synthetic modifications, enabling the generation of diverse compound libraries.

This guide will focus on a primary, robust strategy for incorporating this building block: the annulation onto a pre-formed, activated pyrimidine ring.

Core Synthetic Strategy: Annulation via Michael Addition and Intramolecular Cyclization

The most reliable and widely applicable method for synthesizing pyridopyrimidines from Ethyl 2-amino-1-cyclopentene-1-carboxylate involves its reaction with an electrophilically activated pyrimidine, such as a 6-aminouracil derivative. This approach builds the pyridine ring onto the existing pyrimidine core.

The causality behind this strategy is a sequence of thermodynamically favorable steps:

-

Michael Addition: The electron-rich enamine attacks the electron-deficient C5 position of a pyrimidine bearing an electron-withdrawing group (like a nitro or cyano group) or one that is part of a conjugated system. This forms a stable Michael adduct.

-

Intramolecular Cyclization: The amino group on the pyrimidine then acts as a nucleophile, attacking the electrophilic ester carbonyl of the cyclopentene moiety. This step forms the crucial six-membered pyridine ring.

-

Dehydration/Aromatization: A subsequent loss of water (or another small molecule) leads to the formation of the stable, aromatic pyridopyrimidine system.

This sequence provides a high degree of regiochemical control and often proceeds in high yield.

Visualizing the General Synthetic Pathway

The following diagram illustrates the overall transformation.

Caption: General reaction scheme for pyridopyrimidine synthesis.

Plausible Mechanistic Pathway

The detailed mechanism involves several discrete, logical steps that drive the reaction to completion. Understanding this pathway is critical for troubleshooting and optimization.

Caption: Plausible mechanism for the annulation reaction.

Experimental Protocol: Synthesis of a Model Cyclopentapyridopyrimidine

This protocol details the synthesis of Ethyl 7,8-dihydro-5-hydroxy-7-methyl-cyclopenta[g]pyrido[2,3-d]pyrimidine-6-carboxylate, a representative compound. This procedure is designed to be self-validating, with clear steps for purification and characterization.

Objective: To synthesize a cyclopentane-fused pyridopyrimidine via a one-pot condensation reaction.

Materials:

-

6-Amino-1-methyluracil (1.41 g, 10 mmol)

-

Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.55 g, 10 mmol)

-

Polyphosphoric acid (PPA) (approx. 20 g)

-

Ethanol (for recrystallization)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with a robust stir bar

-

Heating mantle with temperature controller

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Methodology

Caption: Experimental workflow for pyridopyrimidine synthesis.

-

Reaction Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, add 6-Amino-1-methyluracil (10 mmol) and Ethyl 2-amino-1-cyclopentene-1-carboxylate (10 mmol).

-

Addition of Catalyst: Carefully add polyphosphoric acid (approx. 20 g) to the flask. PPA acts as both the solvent and the dehydrating acid catalyst. The mixture will be viscous.

-

Heating: Begin stirring the mixture and heat it to 120-130 °C using a heating mantle. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.

-

Causality Note: The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps. PPA is an excellent medium for these types of condensations as it promotes the necessary bond formations while sequestering the water that is eliminated.

-

-

Quenching and Precipitation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to about 80-90 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A solid precipitate should form.

-

Neutralization: Slowly add a 5% sodium bicarbonate solution to the acidic slurry until the pH is neutral (pH ~7). This step neutralizes the PPA and ensures the product is in its free base form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.

-

Characterization: Dry the final product under vacuum. The structure should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of the final pyridopyrimidine product are highly dependent on the reaction conditions. The choice of catalyst, solvent, and temperature are critical variables that must be optimized. Multi-component reactions, which involve combining the enamine, an aldehyde, and an amine source, are particularly sensitive to these parameters.[6][7][8]

Table 1: Optimization of a Three-Component Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 12 | < 10 |

| 2 | Acetic Acid (20) | Ethanol | 80 | 8 | 45 |

| 3 | p-TSA (10) | Toluene | 110 | 6 | 72 |

| 4 | Yb(OTf)₃ (5) | Acetonitrile | 80 | 4 | 85 |

| 5 | Fe₃O₄ NPs (cat.) | Solvent-free | 100 | 1 | 92 |

*Yields are for a model reaction of Ethyl 2-amino-1-cyclopentene-1-carboxylate, benzaldehyde, and 6-aminouracil.

-

Insight & Expertise: As shown in Table 1, moving from no catalyst (Entry 1) to a simple acid catalyst improves the yield significantly (Entry 2). However, stronger acids like p-Toluenesulfonic acid (p-TSA) in a higher boiling solvent are more effective (Entry 3). Modern approaches using Lewis acids like Ytterbium triflate (Entry 4) or green, reusable nanocatalysts (Entry 5) can dramatically improve yields and reduce reaction times, highlighting the evolution of synthetic methodologies.[7]

Broader Applications & Conclusion

The cyclopentane-fused pyridopyrimidines synthesized through these methods serve as valuable scaffolds for further chemical exploration. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The aromatic core can undergo further functionalization, such as halogenation or cross-coupling reactions, to explore the structure-activity relationship (SAR) for a given biological target.

References

-

International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Pyridopyrimidines as Anticancer Agents | Request PDF. Retrieved January 3, 2026, from [Link]

-